

Investigating the Anticancer Activity of TK216: A Technical Guide

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Compound of Interest

Compound Name: TK216

Cat. No.: B3182028

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Introduction

TK216, also known as onvansertib, is a first-in-class small molecule inhibitor with demonstrated anticancer activity in a range of hematological and solid tumors. Initially developed as a specific inhibitor of the E26 transformation-specific (ETS) family of transcription factors, its mechanism of action also involves the disruption of microtubule dynamics. This guide provides a comprehensive overview of the preclinical and clinical investigations into the anticancer activity of **TK216**, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action

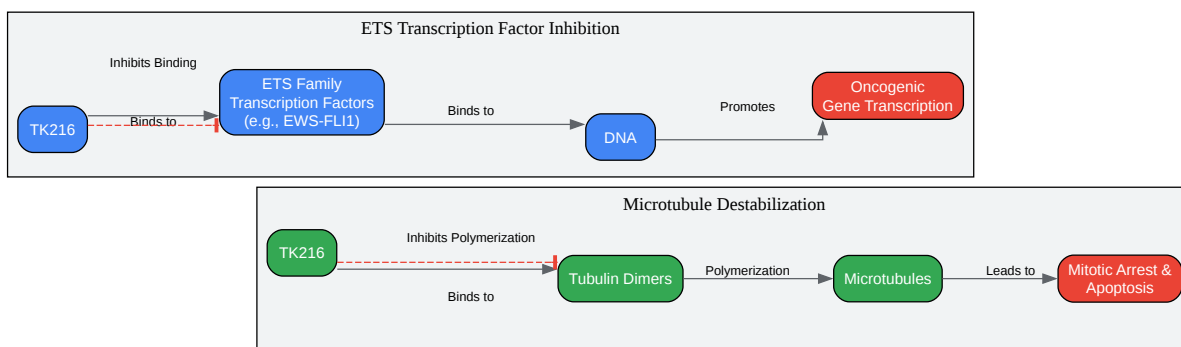
TK216 was initially designed to target the protein-protein interactions of ETS family transcription factors, which are frequently deregulated in various cancers through overexpression or chromosomal translocations.[1] A key target is the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing Sarcoma.[2] **TK216** was developed to bind directly to EWS-FLI1, thereby inhibiting its transcriptional activity.[2]

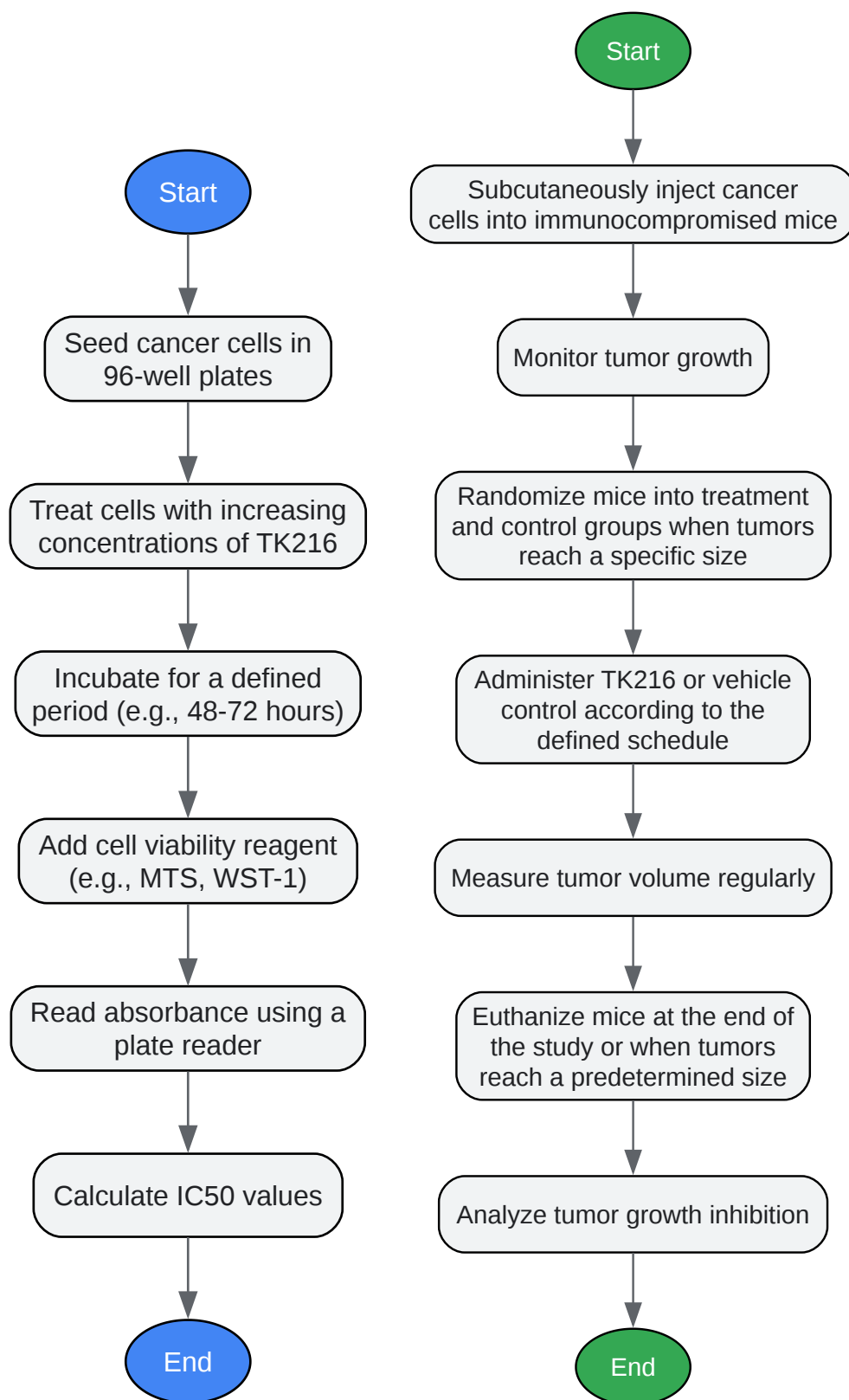
Subsequent research has revealed a broader mechanism of action for **TK216**. Studies have shown that **TK216** acts as a microtubule-destabilizing agent.[2][3] This dual mechanism of inhibiting both transcription factor function and microtubule polymerization likely contributes to

its synergistic activity when used in combination with other chemotherapeutic agents, such as vincristine.[4]

Signaling Pathway

The following diagram illustrates the proposed dual mechanism of action of **TK216**.





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